![molecular formula C7H11IO5S B13991636 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane CAS No. 67831-29-2](/img/structure/B13991636.png)
2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[330]octane is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of iodine, a methylsulfonyloxy group, and a dioxabicyclo[330]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[330]octane typically involves multiple stepsThe reaction conditions often require the use of specific solvents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to achieve efficient production. The process may also involve purification steps like recrystallization or chromatography to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions may produce oxidized forms of the compound .
Applications De Recherche Scientifique
2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane involves its interaction with specific molecular targets. The iodine atom and the methylsulfonyloxy group play crucial roles in its reactivity and interactions. The compound can participate in various pathways, including nucleophilic substitution and oxidative addition, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.2.1]octane
- 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.1]octane
Uniqueness
2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane is unique due to its specific bicyclic structure and the presence of both iodine and methylsulfonyloxy groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
67831-29-2 |
|---|---|
Formule moléculaire |
C7H11IO5S |
Poids moléculaire |
334.13 g/mol |
Nom IUPAC |
(6-iodo-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate |
InChI |
InChI=1S/C7H11IO5S/c1-14(9,10)13-5-3-12-6-4(8)2-11-7(5)6/h4-7H,2-3H2,1H3 |
Clé InChI |
UTYFOFZRAKHNAP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1COC2C1OCC2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


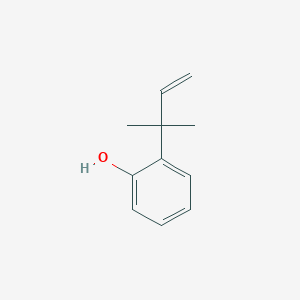
![2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B13991562.png)
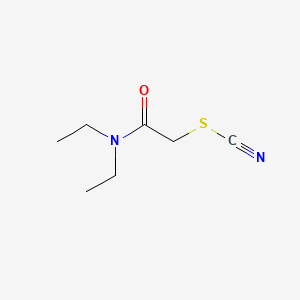
![1-Iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B13991574.png)
![2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid](/img/structure/B13991575.png)
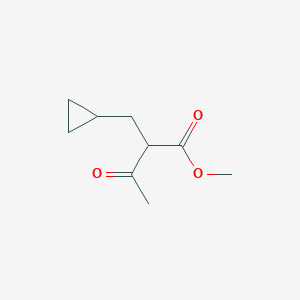
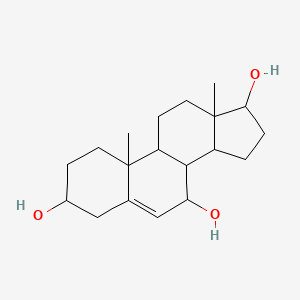

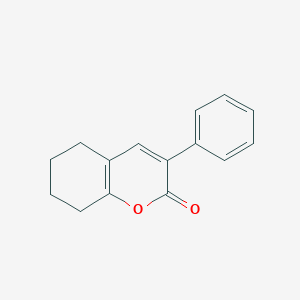
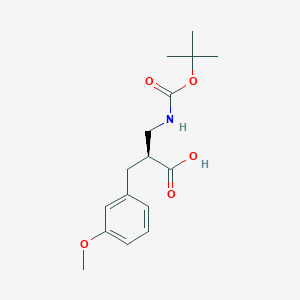
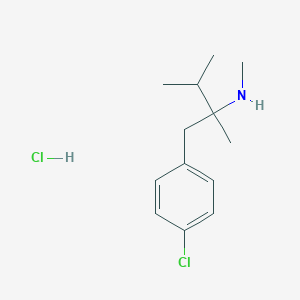
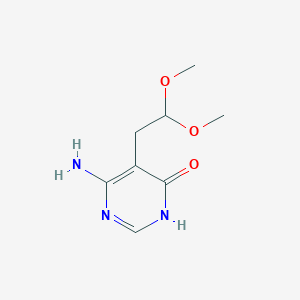
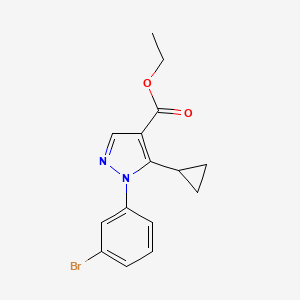
![2-[(Diphenylmethyl)sulfanyl]ethanethiol](/img/structure/B13991657.png)
